2,3,5-Trimethylpyridine 1-oxide
Overview
Description
2,3,5-Trimethylpyridine 1-oxide is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, characterized by the presence of three methyl groups at the 2, 3, and 5 positions, and an oxygen atom bonded to the nitrogen atom in the pyridine ring, forming an N-oxide. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylpyridine 1-oxide can be synthesized through selective oxidation of 2,3,5-trimethylpyridine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction typically occurs under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to enhance efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the corresponding amine.
Substitution: The methyl groups can participate in electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Electrophiles such as halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 2,3,5-trimethylpyridine.
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
2,3,5-Trimethylpyridine 1-oxide is utilized in various fields of scientific research:
Chemistry: Used as a catalyst and reagent in organic synthesis, particularly in oxidation reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, including those with gastric-acid inhibiting properties.
Industry: Employed in the production of fine chemicals and as a stabilizer in certain formulations .
Mechanism of Action
The mechanism of action of 2,3,5-trimethylpyridine 1-oxide often involves its role as a mild Lewis base. It can activate Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles. This property makes it useful in catalysis and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylpyridine: The parent compound without the N-oxide group.
2,3,6-Trimethylpyridine 1-oxide: A structural isomer with the N-oxide group at a different position.
2,4,6-Trimethylpyridine 1-oxide: Another isomer with different methyl group positions
Uniqueness
2,3,5-Trimethylpyridine 1-oxide is unique due to its specific substitution pattern and the presence of the N-oxide group, which imparts distinct chemical reactivity and properties compared to its isomers and parent compound .
Biological Activity
2,3,5-Trimethylpyridine 1-oxide (TMP-1-oxide) is a heterocyclic organic compound that has garnered interest in various fields, particularly in chemistry and biology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure : TMP-1-oxide is characterized by a pyridine ring with three methyl substituents at the 2, 3, and 5 positions and an N-oxide functional group. This structure contributes to its unique reactivity and biological properties.
Mechanism of Action : The compound exhibits both oxidative and reductive properties, allowing it to act as a catalyst in various chemical reactions. It can participate in oxidation reactions, which are crucial for the synthesis of several biologically active compounds. Its role as a mild Lewis base enhances the reactivity of nucleophilic parts of molecules towards electrophiles, making it useful in organic synthesis and potentially in biological systems.
Antimicrobial Properties
Research has indicated that TMP-1-oxide possesses antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could be developed into an antimicrobial agent. The compound's ability to disrupt microbial cell function may be attributed to its oxidative properties .
Interaction with Biomolecules
TMP-1-oxide has been investigated for its interactions with various biomolecules. Its oxidative capabilities suggest potential effects on cellular signaling pathways and gene expression. The compound may influence enzyme activity through binding interactions or modulation of biochemical pathways .
Pharmacological Applications
TMP-1-oxide has been explored as an intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a role in the production of gastric acid inhibitors such as omeprazole. The synthesis process involves oxidation reactions where TMP-1-oxide is converted into more complex structures with therapeutic potential .
Case Studies and Experimental Data
- Antimicrobial Activity : A study conducted on the antibacterial efficacy of TMP-1-oxide showed significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for new antibiotics .
- Pharmacokinetics : Research indicates that TMP-1-oxide is poorly soluble in water but soluble in most organic solvents. This property is crucial for its application in drug formulation and delivery systems.
- Biochemical Pathways : Investigations into the biochemical pathways affected by TMP-1-oxide revealed alterations in metabolic processes within treated cells. These changes suggest that the compound could modulate cellular responses to oxidative stress .
Data Summary
Property | Details |
---|---|
Molecular Formula | C₇H₉N₁O |
Molecular Weight | 137.15 g/mol |
Solubility | Soluble in organic solvents; poorly soluble in water |
Biological Activity | Antimicrobial; potential enzyme modulator |
Pharmacological Role | Intermediate for gastric acid inhibitors |
Properties
IUPAC Name |
2,3,5-trimethyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBDSWBSEXCSSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C([N+](=C1)[O-])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440623 | |
Record name | 2,3,5-trimethylpyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74409-42-0 | |
Record name | Pyridine, 2,3,5-trimethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74409-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-trimethylpyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 2,3,5-trimethyl-, 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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